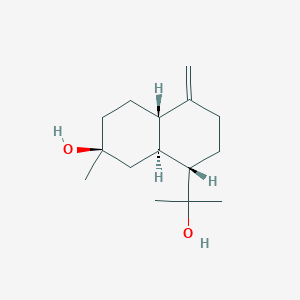

10(14)-Cadinene-4,11-diol

Description

Contextualization within the Cadinane (B1243036) Sesquiterpenoid Family

10(14)-Cadinene-4,11-diol belongs to the cadinane class of sesquiterpenoids. Cadinanes are a large and structurally diverse group of bicyclic sesquiterpenes characterized by the cadalane skeleton. ontosight.ai These compounds are widespread in the plant kingdom and have also been identified in microorganisms. nih.gov

The cadinane family is further subdivided into several structural types, and new variations continue to be discovered. nih.gov The complexity of their stereochemistry and the variety of their oxygenation patterns contribute to the vast number of known cadinane derivatives. ontosight.ainih.gov These sesquiterpenoids are known to exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and antioxidant effects. ontosight.ainih.gov

Significance as a Research Target in Natural Product Discovery

The discovery and study of natural products like this compound are fundamental to the field of natural product chemistry. nih.gov Historically, natural products have been a rich source of lead compounds for drug development. nih.gov The unique and complex structures of these molecules often provide novel scaffolds for medicinal chemistry. nih.gov

Research into cadinane sesquiterpenoids, including this compound, is driven by the potential for discovering new bioactive compounds. nih.govmalariaworld.org For instance, various cadinane sesquiterpenoids have demonstrated anti-inflammatory and cytotoxic activities. nih.govmalariaworld.org The exploration of natural sources, such as plants and their associated endophytic fungi, continues to yield new and unusual cadinane derivatives. malariaworld.orgtandfonline.com The isolation and structural elucidation of these compounds are crucial first steps in evaluating their potential therapeutic applications. malariaworld.org

The study of compounds like this compound contributes to our understanding of the chemical diversity of the natural world and provides a foundation for future research in drug discovery and development. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

(2S,4aS,8S,8aS)-8-(2-hydroxypropan-2-yl)-2-methyl-5-methylidene-1,3,4,4a,6,7,8,8a-octahydronaphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26O2/c1-10-5-6-13(14(2,3)16)12-9-15(4,17)8-7-11(10)12/h11-13,16-17H,1,5-9H2,2-4H3/t11-,12+,13+,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJAINVPLNCHJSY-OSFYFWSMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2C(C1)C(CCC2=C)C(C)(C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(CC[C@H]2[C@H](C1)[C@H](CCC2=C)C(C)(C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Chromatographic Methodologies for Research on 10 14 Cadinene 4,11 Diol

High-Resolution Mass Spectrometry (HRMS) in Structural Characterization

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the characterization of novel natural products, including 10(14)-Cadinene-4,11-diol. Unlike standard mass spectrometry, HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, typically to within 5 parts per million (ppm). researchgate.net This precision is critical for determining the elemental composition of a molecule.

For this compound, the molecular formula is C₁₅H₂₆O₂. nih.gov HRMS can unequivocally confirm this composition by providing an experimental mass that is virtually identical to the calculated exact mass. This capability allows researchers to distinguish this compound from other isomeric compounds that have the same nominal mass but different elemental formulas.

Electrospray ionization (ESI) is a common soft ionization technique used in conjunction with HRMS for analyzing polar molecules like diols. msipublishers.com In positive-ion mode, the molecule can be detected as a protonated molecule [M+H]⁺ or as an adduct with sodium [M+Na]⁺ or potassium [M+K]⁺. The high-resolution data obtained for these ions are used to calculate the molecular formula, which is the first and most fundamental step in structural elucidation. msipublishers.comfrontiersin.org For diols, derivatization or complexation, for instance with boric acid, can also be employed to enhance ionization and provide structurally informative fragmentation patterns in tandem MS/MS experiments. nih.gov

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₂₆O₂ |

| Calculated Exact Mass | 238.1933 Da |

| Expected Ion (ESI+) | [M+H]⁺ |

| Expected m/z (ESI+) | 239.2006 |

| Expected Ion (ESI+) | [M+Na]⁺ |

| Expected m/z (ESI+) | 261.1825 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation (1D and 2D techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed molecular structure of organic compounds in solution. A full suite of 1D (¹H, ¹³C) and 2D NMR experiments is required to unambiguously assign the structure and relative stereochemistry of this compound.

1D NMR Techniques:

¹H NMR: The proton NMR spectrum provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. For this compound, one would expect to see signals corresponding to the methyl groups (singlets), methylene (B1212753) protons (multiplets), methine protons, and the protons of the two hydroxyl groups. The two protons of the exocyclic double bond at C14 would appear as distinct signals in the olefinic region.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms. The spectrum for this compound would show 15 signals, including those for the sp² carbons of the double bond (C10 and C14), the two oxygen-bearing sp³ carbons (C4 and C11), and the various other aliphatic carbons of the bicyclic cadinane (B1243036) skeleton.

2D NMR Techniques:

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. It is used to trace out the proton-proton connectivity within the molecule's framework.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached, allowing for the unambiguous assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. It is crucial for piecing together the molecular skeleton by connecting fragments identified by COSY and for positioning quaternary carbons (like C4 and C11) and functional groups. For instance, HMBC correlations from the methyl protons at C12 and C13 to the carbon at C11 would confirm the location of the hydroxyisopropyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals protons that are close to each other in space, regardless of whether they are connected through bonds. It is indispensable for determining the relative stereochemistry of the molecule, for example, the cis or trans fusion of the two rings.

| Position | Predicted ¹³C (δ ppm) | Predicted ¹H (δ ppm) |

|---|---|---|

| 1 | ~40-50 | Multiplet |

| 2 | ~20-30 | Multiplet |

| 3 | ~35-45 | Multiplet |

| 4 | ~70-75 | Quaternary |

| 5 | ~45-55 | Multiplet |

| 6 | ~25-35 | Multiplet |

| 7 | ~40-50 | Multiplet |

| 8 | ~20-30 | Multiplet |

| 9 | ~30-40 | Multiplet |

| 10 | ~145-155 | Quaternary |

| 11 | ~70-75 | Quaternary |

| 12 | ~25-30 | Singlet |

| 13 | ~25-30 | Singlet |

| 14 | ~105-115 | Two singlets (~4.7-5.0) |

| 15 | ~20-25 | Singlet |

X-ray Crystallography for Absolute Configuration Determination

While NMR spectroscopy can establish the relative stereochemistry of a molecule, determining its absolute configuration requires a method that is sensitive to chirality. Single-crystal X-ray crystallography is the definitive technique for this purpose. researchgate.net This method involves irradiating a well-ordered crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

The analysis provides a precise three-dimensional map of the electron density within the crystal, revealing the exact spatial arrangement of every atom. nih.gov This allows for the unambiguous determination of the absolute stereochemistry at each chiral center, provided that the data is of sufficient quality and anomalous dispersion effects can be measured (e.g., by using copper radiation or by incorporating a heavy atom).

For this compound, which has multiple chiral centers, obtaining a single crystal suitable for X-ray diffraction would provide irrefutable proof of its absolute configuration. nih.gov The primary challenge often lies in the crystallization process itself, as many natural products, particularly those with flexible conformations or strong intermolecular hydrogen bonding, can be difficult to crystallize.

Chiroptical Spectroscopy (e.g., Circular Dichroism)

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of a chiral molecule with left- and right-circularly polarized light. Circular Dichroism (CD) spectroscopy is one such technique that measures the difference in absorption of left and right circularly polarized light by a sample. youtube.com

A CD spectrum provides information about the stereochemical features of a molecule. rsc.org For this compound, the presence of chiral centers and a specific conformation will result in a characteristic CD spectrum. The exocyclic double bond (C10=C14) acts as a chromophore. researchgate.net The electronic transitions associated with this double bond will give rise to Cotton effects (positive or negative peaks) in the CD spectrum. The sign and intensity of these Cotton effects are highly sensitive to the stereochemical environment around the chromophore.

By comparing experimental CD spectra with those predicted by computational methods (e.g., time-dependent density functional theory, TD-DFT), it is possible to assign the absolute configuration of the molecule. This approach is particularly valuable when X-ray crystallography is not feasible. The analysis of CD spectra of related muurolane-type sesquiterpenes has been successfully used in their structural determination. biocrick.com

Chromatographic Isolation and Purification Techniques (e.g., GC-MS for volatile analysis)

The study of this compound begins with its isolation from its natural source, such as the essential oil of Cymbopogon schoenanthus. nih.gov This process involves a multi-step chromatographic purification.

Isolation and Purification:

Extraction: The initial step is typically a solvent extraction from the plant material. Given the diol's polarity, solvents like methanol, ethanol, or ethyl acetate (B1210297) would be effective. biocrick.commdpi.com

Column Chromatography: The crude extract is then subjected to column chromatography, often using silica gel as the stationary phase. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity (e.g., by adding ethyl acetate), separates the compounds based on their polarity. This compound, being more polar than its hydrocarbon sesquiterpene counterparts, would elute in the more polar fractions.

High-Performance Liquid Chromatography (HPLC): For final purification, preparative HPLC is often employed. Both normal-phase and reverse-phase columns can be used to achieve high purity (≥98%).

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for analyzing volatile and semi-volatile compounds in complex mixtures like essential oils. mdpi.com While this compound itself may have limited volatility due to its two hydroxyl groups, it can be analyzed by GC-MS, often after a derivatization step (e.g., silylation) to convert the -OH groups into less polar, more volatile trimethylsilyl (TMS) ethers.

The sample is injected into the GC, where it is vaporized and separated on a capillary column (e.g., a non-polar HP-5MS column). scielo.brcore.ac.uk The separated compounds then enter the mass spectrometer, which provides a mass spectrum for each component. Identification is achieved by comparing the obtained mass spectrum and retention index with those in spectral libraries (e.g., NIST, Wiley) and with authentic standards if available. The fragmentation pattern in the mass spectrum gives structural clues; for sesquiterpenoids, characteristic fragment ions at m/z 204, 161, and 189 are often observed. researchgate.net

| Parameter | Condition |

|---|---|

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium, 1.0 mL/min |

| Injector Temperature | 250 °C |

| Oven Program | Initial 60 °C (2 min), ramp at 3 °C/min to 240 °C, hold for 5 min |

| MS Transfer Line | 280 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 40-500 amu |

Pre Clinical Biological Activities and Molecular Mechanisms of 10 14 Cadinene 4,11 Diol Analogues

Antimicrobial Properties (e.g., Antifungal, Antibacterial, Antiviral)

Analogues of 10(14)-Cadinene-4,11-diol, specifically synthetic cadiolides, have demonstrated notable antimicrobial activities, with a particular emphasis on their antibacterial effects against a spectrum of pathogens. Research into these compounds has highlighted their potential as scaffolds for the development of new agents to combat bacterial infections, especially those complicated by antibiotic resistance.

Synthetic cadiolide analogues have been evaluated for their antibacterial efficacy against various standard and antibiotic-resistant bacterial strains that are significant in human health and foodborne illnesses. The antibacterial structure-activity relationship studies reveal that the presence and positioning of bromine atoms and phenolic hydroxyl groups on the aromatic rings are critical features for their bioactivity. Many of these compounds have shown moderate to significant activity, which is selectively targeted toward Gram-positive bacteria. Notably, several cadiolide analogues exhibited antibacterial potency comparable or superior to established antibiotics like vancomycin (B549263) and linezolid (B1675486) against drug-resistant strains. An important finding is that many of the most active antibacterial cadiolides did not exhibit cytotoxicity in human keratinocyte or neutrophil cells at concentrations effective against bacteria, suggesting a favorable selectivity profile.

A major challenge in treating bacterial infections is the formation of biofilms, which are structured communities of bacteria that adhere to surfaces and are encased in a self-produced matrix. Biofilms confer a high level of resistance to conventional antibiotics. Analogues of this compound have emerged as potent inhibitors of this critical virulence factor.

In a study investigating new butenolides related to the cadiolide family, synthetic analogues strongly inhibited biofilm formation by the Gram-positive bacteria Staphylococcus aureus and Enterococcus faecalis. researchgate.net This inhibition was observed at concentrations as low as 0.3 µg/mL and 0.5 µg/mL, respectively. researchgate.net Further research into a broader set of 18 new cadiolide analogues confirmed these anti-biofilm capabilities, with several compounds completely inhibiting biofilm formation in Escherichia coli in vitro. nawah-scientific.com

Table 1: Antimicrobial and Anti-biofilm Activity of Cadiolide Analogues

| Bacterial Strain | Activity Type | Effective Concentration / MIC | Reference |

|---|---|---|---|

| Staphylococcus aureus | Anti-biofilm | 0.3 µg/mL | researchgate.net |

| Enterococcus faecalis | Anti-biofilm | 0.5 µg/mL | researchgate.net |

| Escherichia coli | Anti-biofilm | Complete Inhibition (Specific concentration not detailed) | nawah-scientific.com |

| Various Drug-Resistant Strains | Antibacterial | MICs of 2 µg/mL for some analogues |

Antioxidant Mechanisms and Radical Scavenging Activity

The antioxidant potential of cadinane (B1243036) sesquiterpenoids has been a subject of interest in phytochemical research. These compounds, characterized by their bicyclic carbon skeleton, may exert antioxidant effects through various mechanisms, including direct radical scavenging and modulation of oxidative stress-related enzymes.

Studies on essential oils rich in cadinene sesquiterpenes have demonstrated notable antioxidant properties. For instance, the essential oil of Eupatorium adenophorum, which contains various cadinene derivatives, has exhibited significant antioxidant activity in 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging and ferric reducing ability power (FRAP) assays. researchgate.net The activity was found to be comparable to that of standard antioxidants, suggesting that cadinene sesquiterpenes are major contributors to the observed effects. researchgate.net

The presence of hydroxyl groups in the cadinane structure appears to be crucial for their antioxidant capacity. A novel cadinane-type sesquiterpenoid, (-)-7,8-dihydroxycalamenal, isolated from Alangium salviifolium, has shown potent antioxidant effects. This further supports the hypothesis that the diol structure, such as that in this compound, could be a key feature for radical scavenging activity.

Table 1: Antioxidant Activity of Selected Cadinene Sesquiterpenoid Analogues

| Compound/Extract | Assay | Results | Reference |

| Eupatorium adenophorum essential oil (rich in cadinenes) | DPPH Radical Scavenging | Potent activity, comparable to standards | researchgate.net |

| Eupatorium adenophorum essential oil (rich in cadinenes) | Ferric Reducing Ability Power (FRAP) | Potent activity, comparable to standards | researchgate.net |

| (-)-7,8-dihydroxycalamenal | Antioxidant assays | Strong inhibition effects |

Enzyme Inhibition (e.g., Xanthine (B1682287) Oxidoreductase)

Xanthine oxidoreductase is a key enzyme in purine (B94841) metabolism and its inhibition is a therapeutic target for conditions like gout. While the direct inhibitory effect of this compound or its close analogues on xanthine oxidoreductase has not been reported in the reviewed literature, studies on other classes of terpenoids suggest potential interactions. For example, the essential oil of Pistacia chinensis, containing both monoterpenes and sesquiterpenes, exhibited xanthine oxidase inhibitory activity. nih.gov However, the primary active constituents were identified as the monoterpenes limonene (B3431351) and 3-carene. nih.gov

Currently, there is a lack of specific research investigating the potential of cadinane sesquiterpenoids as xanthine oxidoreductase inhibitors. The field is dominated by studies on flavonoids and other phenolic compounds. frontiersin.orgnih.govwikipedia.org Therefore, this remains an open area for future investigation to determine if the cadinane skeleton possesses any inhibitory activity against this enzyme.

Antifeedant Activity against Insect Pests in Bioassays

The defensive role of plant secondary metabolites against herbivores is a well-established ecological principle. Sesquiterpenoids, including cadinane derivatives, are known to possess insect antifeedant and insecticidal properties.

Bioassays are crucial for determining the antifeedant efficacy of natural compounds. The leaf disc no-choice bioassay is a common method used to evaluate the feeding deterrence of a substance against insect pests like Spodoptera litura. journalspress.com In such assays, the reduction in the consumption of treated leaf discs compared to control discs indicates the antifeedant activity.

While specific antifeedant bioassay data for this compound is not available, studies on other cadinane sesquiterpenoids have shown promising results. For instance, metabolites derived from cadina-4,10(15)-dien-3-one have been evaluated for their insecticidal potential. The structural characteristics of cadinane sesquiterpenoids, including the presence and position of functional groups, can significantly influence their antifeedant potency against different insect species. Further research is needed to screen this compound and its analogues in targeted bioassays against a range of agricultural and forest pests to determine their potential as botanical insecticides.

Table 2: Antifeedant Bioassay Methods for Evaluating Natural Compounds

| Bioassay Method | Description | Typical Insect Pest Models | Key Parameters Measured |

| Leaf Disc No-Choice Bioassay | Larvae are presented with a leaf disc treated with the test compound. Food consumption is measured over a period. | Spodoptera litura (Lepidoptera) | Antifeedant Index (AFI), Feeding Deterrence Index (FDI), Leaf area consumed |

| Dual-Choice Bioassay | Larvae are presented with both a treated and an untreated leaf disc, allowing for a choice. | Various Lepidopteran larvae | Preference Index, Antifeedant Index (AFI) |

Structure Activity Relationship Sar Studies for 10 14 Cadinene 4,11 Diol and Its Derivatives

Impact of Hydroxylation Patterns on Biological Activities

While direct comparative studies on the biological activity of 10(14)-Cadinene-4,11-diol versus isomers with different hydroxylation patterns, such as 10(14)-Cadinene-4,5-diol, are not extensively documented in publicly available research, general principles from studies on other sesquiterpenoids suggest that such variations can lead to significant differences in efficacy and selectivity. For instance, studies on other cadinane (B1243036) sesquiterpenes have demonstrated that the presence and position of hydroxyl groups can modulate their antifungal and cytotoxic activities.

For example, a study on cadinane derivatives isolated from Eupatorium adenophorum revealed that the degree of hydroxylation and the presence of other oxygenated functions influence their antifungal efficacy against various phytopathogenic fungi. While this study did not include this compound, it highlights the principle that the hydroxylation pattern is a key factor in the bioactivity of the cadinane scaffold.

Table 1: Illustrative Antifungal Activity of Cadinane Sesquiterpenes with Varied Oxygenation Patterns

| Compound | R1 | R2 | R3 | Antifungal Activity (ED50 µg/mL) vs. S. rolfsii | Antifungal Activity (ED50 µg/mL) vs. R. solani |

| Cadinan-3-ene-2,7-dione | =O | H | =O | 181.60 | 189.74 |

| 7-hydroxycadinan-3-ene-2-one | =O | H | -OH | - | - |

| 5,6-dihydroxycadinan-3-ene-2,7-dione | =O | -OH | =O | - | - |

Note: This table is illustrative and based on compounds from Eupatorium adenophorum, not direct derivatives of this compound. The specific activity data for the hydroxylated derivatives in this study were not provided in the accessible literature.

Role of Double Bond Positions in Bioactivity Modulation

The position of carbon-carbon double bonds within the cadinane framework is another crucial structural feature that can modulate biological activity. The presence of an exocyclic double bond, as seen in the 10(14)-position of this compound, compared to an endocyclic double bond in other isomers, can affect the molecule's conformation and its interaction with biological targets.

The exocyclic methylene (B1212753) group can be involved in Michael addition reactions with nucleophilic residues in proteins, which is a mechanism of action for some bioactive natural products. Research on other sesquiterpenoids, such as guaianolides, has shown that the α-methylene-γ-lactone group, which contains an exocyclic double bond conjugated to a carbonyl, is often a key pharmacophore responsible for their cytotoxic and anti-inflammatory activities. While this compound lacks this specific lactone moiety, the reactivity of its exocyclic double bond could still play a role in its biological profile.

Systematic studies comparing the bioactivity of this compound with isomers containing endocyclic double bonds (e.g., at the Δ4(5) or Δ9(10) positions) would be necessary to definitively establish the role of the 10(14)-double bond in its pharmacological effects.

Stereochemical Influences on Pharmacological Profile

Stereochemistry plays a paramount role in the interaction of small molecules with chiral biological macromolecules such as enzymes and receptors. This compound possesses multiple chiral centers, meaning that it can exist as various stereoisomers. The specific spatial arrangement of the substituents, including the hydroxyl groups and the isopropyl group, can dramatically influence the compound's biological activity.

The naturally occurring enantiomer of a compound is often significantly more active than its mirror image (enantiomer) or other diastereomers. This is because the precise three-dimensional structure of the molecule is critical for a proper fit into the binding site of its biological target.

Derivatization Strategies for Enhanced Bioactivity

Chemical derivatization of a natural product is a common strategy to enhance its biological activity, improve its pharmacokinetic properties, or probe its mechanism of action. For this compound, the two hydroxyl groups at positions C-4 and C-11 are prime targets for derivatization.

Common derivatization strategies for hydroxyl groups include:

Acetylation: Conversion of the hydroxyl groups to acetate (B1210297) esters can alter the compound's polarity and its ability to be hydrolyzed by esterases in the body. This can sometimes lead to improved cell permeability and a prodrug effect.

Etherification: Formation of ether derivatives, such as methyl or ethyl ethers, can also modify the polarity and hydrogen-bonding capacity of the molecule, which may lead to altered biological activity.

While specific derivatization studies for this compound are not widely reported, research on other natural products demonstrates the potential of this approach. For example, the acetylation of other bioactive diols has been shown to modulate their activity in various assays. A systematic approach to the derivatization of this compound and the subsequent biological evaluation of the resulting compounds would be a valuable strategy to explore its therapeutic potential further.

Ecological Roles and Chemical Ecology of Cadinane Sesquiterpenoids

Plant Defense Mechanisms Against Pathogens and Herbivores

Cadinane (B1243036) sesquiterpenoids are integral to plant defense strategies, offering protection against a range of biological threats, including pathogenic fungi and herbivorous insects.

Defense Against Pathogens:

The antifungal properties of cadinane sesquiterpenoids are well-documented. For instance, an endophytic fungus, Phomopsis cassiae, associated with the plant Cassia spectabilis, produces several cadinane sesquiterpenoids that exhibit significant antifungal activity. unesp.brnih.govresearchgate.net These compounds help the host plant resist pathogenic fungi such as Cladosporium cladosporioides and Cladosporium sphaerospermum. unesp.brnih.govresearchgate.net Among the isolated compounds, 3,11,12-trihydroxycadalene was identified as being particularly active. nih.gov

Similarly, cadinane-type sesquiterpenes isolated from Eupatorium adenophorum have demonstrated notable antifungal activity against various phytopathogenic fungi. nih.gov One study identified five cadinane derivatives, with cadinan-3-ene-2,7-dione showing high inhibitory effects against Sclerotium rolfsii and Rhizoctonia solani. nih.gov In another study on E. adenophorum, six cadinane-type sesquiterpenes displayed significant inhibition rates against four species of wood-decaying fungi at a concentration of 200 μg/mL. nih.gov

From Heterotheca inuloides, several cadinane-type sesquiterpenes have been identified that show moderate antifungal activity against resistant strains of Candida glabrata and C. tropicalis. nih.govoup.comresearchgate.netoup.comacs.org

Antifungal Activity of Various Cadinane Sesquiterpenoids

| Compound Source | Fungal Species | Activity Metric | Value |

|---|---|---|---|

| Eupatorium adenophorum | Sclerotium rolfsii | ED50 | 181.60 ± 0.58 μg/mL |

| Eupatorium adenophorum | Rhizoctonia solani | ED50 | 189.74 ± 1.03 μg/mL |

| Eupatorium adenophorum | Wood-decaying fungi | Inhibition Rate (at 200 μg/mL) | 59.85% - 77.98% |

| Heterotheca inuloides | Candida tropicalis | MIC | 37.5 μg/mL |

| Heterotheca inuloides | Candida glabrata | MIC | 75.0 μg/mL |

Defense Against Herbivores:

Plants also utilize cadinane sesquiterpenoids as a defense against herbivores. The invasive plant Eupatorium adenophorum produces a suite of six cadinene sesquiterpenes that act as potent antifeedants against the generalist insect pest, Spodoptera exigua. nih.govresearchgate.net This chemical defense is believed to contribute to the invasive success of this plant species. nih.govresearchgate.net The identified defensive compounds include both volatile and non-volatile cadinenes, such as amorpha-4,7(11)-diene and 9-oxo-10,11-dehydroageraphorone. nih.govresearchgate.net

Inter-species Chemical Communication and Allelopathic Effects

While the role of many sesquiterpenes in chemical signaling and allelopathy is established, specific research on the allelopathic effects of cadinane sesquiterpenoids is not extensive in the current literature. Allelopathy is a biological phenomenon where one organism produces biochemicals that influence the germination, growth, survival, and reproduction of other organisms. mdpi.comresearchgate.net

Studies on various plant extracts have demonstrated allelopathic potential, but often the specific compounds responsible are not identified as cadinane sesquiterpenoids. For example, some sesquiterpenes isolated from Croton oblongifolius have shown growth-inhibitory effects on other plant species. mdpi.com However, further research is needed to determine if cadinane sesquiterpenoids, including 10(14)-Cadinene-4,11-diol, play a direct role in allelopathic interactions.

Role in Fungal Decomposition Processes and Ecosystem Function

Cadinane sesquiterpenoids can influence ecosystem functions, particularly through their interaction with fungi involved in decomposition. The antifungal properties of these compounds against wood-decaying fungi suggest a role in mediating the process of decomposition of organic matter.

As mentioned previously, cadinane-type sesquiterpenes from Eupatorium adenophorum have been shown to be effective against several wood-decaying fungal species, including Inonotus hispida, Inonotus obliquus, and Inonotus cuticularis. nih.gov The EC50 values for these compounds ranged from 74.5 to 187.4 μg/mL, indicating a significant inhibitory effect on fungal growth. nih.gov By inhibiting the growth of certain decomposer fungi, these compounds can influence the rate of nutrient cycling and the succession of microbial communities in an ecosystem.

The essential oil of Cymbopogon schoenanthus, which contains this compound, has also demonstrated antifungal activity against various Aspergillus species, which are common decomposers. cabidigitallibrary.orgsajeb.orgmdpi.com This suggests that cadinane sesquiterpenoids present in this plant may contribute to the regulation of fungal populations in its environment.

Inhibitory Effects of Cadinane Sesquiterpenoids on Wood-Decaying Fungi

| Compound Source | Fungal Species | Activity Metric | Value |

|---|---|---|---|

| Eupatorium adenophorum | Inonotus hispida | EC50 | 74.5 - 187.4 µg/mL |

| Eupatorium adenophorum | Inonotus obliquus | EC50 | 74.5 - 187.4 µg/mL |

| Eupatorium adenophorum | Inonotus cuticularis | EC50 | 74.5 - 187.4 µg/mL |

Chemosystematics and Phylogenetic Distribution of Cadinane Sesquiterpenoids

Distribution Patterns Across Plant Families and Microbial Genera

Cadinane (B1243036) sesquiterpenoids, a diverse class of bicyclic natural products, exhibit a broad distribution across the plant and microbial kingdoms. nih.gov The specific compound, 10(14)-Cadinene-4,11-diol, has been identified in the essential oil of Cymbopogon schoenanthus (L.) Spreng, a perennial grass belonging to the Poaceae family. nih.gov While the documented occurrences of this exact diol are limited, the cadinane skeleton is a common feature in a variety of plant families and microbial genera, suggesting a widespread, yet phylogenetically dispersed, biosynthetic capability.

In the plant kingdom, beyond the Poaceae, cadinane sesquiterpenoids are notably present in families such as Malvaceae, Asteraceae, and Illiciaceae. For instance, various cadinane derivatives are key components of the defense mechanisms in cotton (Gossypium spp., Malvaceae). documentsdelivered.comscispace.com The Asteraceae family is another rich source, with species like Heterotheca inuloides producing a range of cadinane-type sesquiterpenoids. nih.govnih.govunam.mx Additionally, new cadinane sesquiterpenes have been isolated from the stems and branches of Illicium ternstroemioides, indicating their presence in the Illiciaceae family. informahealthcare.com

The distribution of cadinane sesquiterpenoids is not limited to the plant kingdom; they are also produced by a variety of microorganisms. Fungi, particularly those from the genera Aspergillus and Trichoderma, are known to produce cadinane-type sesquiterpenoids. researchgate.net For example, seven previously undescribed cadinane sesquiterpenoids were isolated from the fungus Antrodiella albocinnamomea. informahealthcare.com Bacteria, especially from the genus Streptomyces, have also been identified as producers of these compounds. Plant-like cadinane sesquiterpenes have been isolated from endophytic Streptomyces species, suggesting a potential for horizontal gene transfer or convergent evolution of the biosynthetic pathways. dtu.dkmdpi.com The isolation of (-)-δ-cadinene and (+)-T-muurolol from Streptomyces clavuligerus further highlights the capacity of these bacteria to synthesize enantiomerically distinct cadinanes compared to their plant counterparts. nih.gov

The following interactive data table summarizes the known distribution of this compound and related cadinane sesquiterpenoids across various plant families and microbial genera.

| Kingdom | Phylum/Division | Family/Genus | Species | Compound(s) |

| Plantae | Angiosperms | Poaceae | Cymbopogon schoenanthus | This compound |

| Plantae | Angiosperms | Malvaceae | Gossypium spp. | Various cadinane derivatives |

| Plantae | Angiosperms | Asteraceae | Heterotheca inuloides | Various cadinane-type sesquiterpenoids |

| Plantae | Angiosperms | Illiciaceae | Illicium ternstroemioides | Cadinane sesquiterpenes |

| Fungi | Ascomycota | Aspergillus spp. | Not specified | Cadinane-type sesquiterpenoids |

| Fungi | Ascomycota | Trichoderma spp. | Not specified | Cadinane-type sesquiterpenoids |

| Fungi | Basidiomycota | Antrodiella albocinnamomea | Not specified | Albocinnamins A‒G (cadinane sesquiterpenoids) |

| Bacteria | Actinobacteria | Streptomyces spp. | Endophytic species | Plant-like cadinane sesquiterpenes |

| Bacteria | Actinobacteria | Streptomyces clavuligerus | Not specified | (-)-δ-Cadinene, (+)-T-muurolol |

Evolutionary Aspects of Cadinane Biosynthesis and Diversification

The biosynthesis of the cadinane skeleton is initiated by the cyclization of farnesyl pyrophosphate (FPP), a reaction catalyzed by a class of enzymes known as sesquiterpene synthases (TPSs). The diversity of cadinane sesquiterpenoids observed in nature is a direct result of the evolutionary diversification of these enzymes.

The formation of the cadinane backbone is typically catalyzed by a (+)-δ-cadinene synthase. In cotton, this enzyme is encoded by a complex multigene family, which can be divided into subfamilies, such as cad1-A and cad1-C. These subfamilies exhibit different expression patterns, suggesting a neofunctionalization or subfunctionalization of these genes in response to different developmental or environmental cues. This genetic redundancy and diversification provide a molecular basis for the evolution of specialized defense responses.

The subsequent hydroxylation of the cadinane skeleton, leading to the formation of diols like this compound, is a critical step in the diversification of these compounds. This process is typically catalyzed by cytochrome P450 monooxygenases (CYP450s). The evolution of these hydroxylases plays a significant role in generating the vast array of oxidized sesquiterpenoids found in nature. There appears to be a close evolutionary relationship between monoterpene and sesquiterpene hydroxylases, suggesting they may have evolved from a common ancestral enzyme. nih.gov The ability of some terpene synthases to directly produce hydroxylated products, including diols, represents an interesting evolutionary convergence, although the formation of this compound is likely a two-step process involving a cadinene synthase and a subsequent hydroxylase. nih.gov

Phylogenetic analyses of sesquiterpene synthases from various organisms, including plants and fungi, reveal a complex evolutionary history. The clustering of these enzymes in phylogenetic trees often correlates with the type of cyclization reaction they catalyze. This suggests that the evolution of different cadinane structures is closely linked to the divergence of their corresponding synthases. The presence of cadinane biosynthetic pathways in both plants and microbes raises intriguing questions about their evolutionary origins, with possibilities including convergent evolution, where similar functions evolve independently, or horizontal gene transfer between kingdoms.

The following table outlines the key enzymes involved in the biosynthesis and diversification of cadinane sesquiterpenoids and their evolutionary significance.

| Enzyme Class | Function | Evolutionary Significance |

| Sesquiterpene Synthases (TPSs) | Catalyze the cyclization of FPP to form the cadinane skeleton. | Diversification of this enzyme family leads to the production of a wide array of cadinane isomers and related sesquiterpene backbones. Gene duplication and subsequent neofunctionalization/subfunctionalization contribute to specialized metabolic pathways. |

| Cytochrome P450 Monooxygenases (CYP450s) | Catalyze the regio- and stereoselective hydroxylation of the cadinane skeleton. | The evolution of CYP450s with different substrate specificities and catalytic activities is a primary driver for the chemical diversification of cadinane sesquiterpenoids, leading to the formation of alcohols, diols, and other oxygenated derivatives. |

Computational and Theoretical Studies

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in identifying potential protein targets for a ligand like 10(14)-Cadinene-4,11-diol and estimating the strength of their interaction, often expressed as a binding affinity or docking score.

Although direct docking studies on this compound are not prominently documented, research on similar cadinane (B1243036) sesquiterpenes provides valuable insights. For example, studies on the related compound δ-cadinene have utilized molecular docking to explore its interaction with key proteins involved in cancer progression, such as Matrix Metalloproteinase-2 (MMP-2). mdpi.comresearchgate.netnih.gov These simulations can reveal critical binding modes, identifying key amino acid residues within the protein's active site that form hydrogen bonds or hydrophobic interactions with the ligand. mdpi.comresearchgate.netnih.gov

For a compound like this compound, with its characteristic diol functionality, docking simulations would be crucial in predicting how its hydroxyl groups might act as hydrogen bond donors or acceptors, anchoring the molecule within a protein's binding pocket. Docking studies on other sesquiterpenoids, such as sesquiterpene lactones, have successfully predicted their binding to inflammatory targets like cyclooxygenase (COX) enzymes and Src kinase, suggesting that inhibition of these pathways could contribute to their biological activity. nih.gov Such studies typically reveal that specific functional groups, like the hydroxyl groups in this compound, are essential for potent interactions.

Below is a hypothetical data table illustrating the kind of results a molecular docking study on a cadinane sesquiterpene might yield against various protein targets.

| Protein Target | PDB ID | Binding Affinity (kcal/mol) | Interacting Residues | Potential Biological Effect |

| Cyclooxygenase-2 (COX-2) | 5IKR | -8.5 | Arg120, Tyr355, Ser530 | Anti-inflammatory |

| Matrix Metalloproteinase-2 (MMP-2) | 1QIB | -7.9 | His226, Glu227, Pro246 | Anti-metastatic |

| TP53 | 6QY1 | -7.2 | Cys277, Arg280, Arg283 | Apoptosis induction |

| Falcipain-2 | 2GHU | -8.1 | Cys42, Asn80, His174 | Antimalarial |

Note: This table is illustrative and based on data from studies on structurally similar sesquiterpenoids. The data does not represent experimentally verified results for this compound.

Molecular Dynamics Simulations for Ligand-Protein Complex Stability

Following molecular docking, molecular dynamics (MD) simulations are employed to study the physical movements of atoms and molecules over time. This technique provides a dynamic view of the ligand-protein complex, assessing its stability and the persistence of key interactions under simulated physiological conditions. rsc.org

MD simulations can confirm the stability of the binding pose predicted by docking. mdpi.comresearchgate.netnih.gov For instance, a 100-nanosecond simulation could track the root-mean-square deviation (RMSD) of the ligand and protein backbone to ensure the complex remains in a stable conformation. Research on other sesquiterpenoids complexed with targets like gelatinases (MMP-2 and MMP-9) has used MD simulations to understand the dynamic behavior and binding profile, providing information on how the inhibitor imposes structural changes on the enzyme. nih.govtandfonline.com

In the context of this compound, MD simulations would be invaluable for:

Confirming Binding Stability: Verifying that the docked pose is maintained over time.

Analyzing Water's Role: Investigating how water molecules in the active site mediate interactions between the ligand and the protein.

Calculating Binding Free Energy: Using methods like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) to provide a more accurate estimation of the binding affinity. ejmanager.com

Studies on sesquiterpenoids from Daphne penicillata targeting COX-2 have utilized MD simulations and binding free energy calculations to confirm stable binding to the enzyme's active site, reinforcing the docking predictions. rsc.org

The table below summarizes typical parameters and outputs from an MD simulation study.

| Parameter | Value/Description | Purpose |

| Simulation Software | AMBER, GROMACS | To run the molecular dynamics simulation. |

| Force Field | AMBER FF14SB, CHARMM36 | To define the potential energy of the system. |

| Water Model | TIP3P | To solvate the protein-ligand complex realistically. |

| Simulation Time | 100-200 ns | To observe the dynamic behavior of the complex over a meaningful timescale. |

| Key Analyses | RMSD, RMSF, Hydrogen Bond Analysis | To assess complex stability, residue flexibility, and interaction persistence. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. By identifying key molecular descriptors (e.g., physicochemical, electronic, or steric properties), QSAR models can predict the activity of new, unsynthesized compounds. nih.gov

While no specific QSAR models for this compound have been published, extensive QSAR studies have been performed on large sets of sesquiterpene lactones, which share the core sesquiterpene skeleton. nih.govacs.org These studies have successfully built models to predict activities such as antitrypanosomal effects and inhibition of the transcription factor NF-κB. nih.govacs.org

Key findings from QSAR studies on sesquiterpenoids often highlight the importance of:

Presence of Reactive Groups: The number and position of reactive sites, such as Michael acceptors, are often crucial for activity. acs.org

Lipophilicity: The compound's hydrophobicity can significantly influence its ability to cross cell membranes and reach its target.

A QSAR model for a class of compounds including this compound would involve calculating a range of molecular descriptors for a set of similar diols with known biological activities. Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, would then be used to create a predictive equation. For such models, validation is critical, often assessed by parameters like the coefficient of determination (R²) and the leave-one-out cross-validation coefficient (Q²). nih.gov

The following table presents an example of molecular descriptors that would be relevant in a QSAR study of sesquiterpenoid diols.

| Descriptor Type | Example Descriptor | Information Provided |

| Electronic | Dipole Moment | Polarity and distribution of charge in the molecule. |

| Topological | Wiener Index | Molecular branching and size. |

| Physicochemical | LogP | Lipophilicity/hydrophilicity balance. |

| Steric | Molar Refractivity | Molecular volume and polarizability. |

| Thermodynamic | Heat of Formation | Enthalpy change when the compound is formed from its elements. |

These computational approaches, from predicting binding modes to assessing complex stability and forecasting activity, are essential for unlocking the therapeutic potential of natural products like this compound.

Future Research Directions and Applications in Specialized Chemistry

Elucidation of Undiscovered Biosynthetic Pathways and Enzymes

The complete biosynthetic pathway of 10(14)-Cadinene-4,11-diol is yet to be fully elucidated. It is hypothesized that its synthesis begins with the cyclization of farnesyl diphosphate (B83284) (FPP) by a terpene synthase to form a cadinene backbone. nih.govcell.com Subsequent hydroxylation reactions, likely catalyzed by cytochrome P450 monooxygenases (CYP450s), would then yield the final diol structure. nih.govnih.gov

Future research should focus on identifying the specific enzymes responsible for these transformations. This can be achieved through a combination of transcriptomic analysis of Cymbopogon schoenanthus to identify candidate terpene synthase and CYP450 genes, followed by heterologous expression and functional characterization of these enzymes. nih.gov Understanding the precise enzymatic machinery will be crucial for any future efforts in metabolic engineering and synthetic biology.

Table 1: Putative Enzyme Classes in this compound Biosynthesis

| Enzyme Class | Putative Function | Research Focus |

| Terpene Synthase/Cyclase | Formation of the cadinene carbon skeleton from FPP. | Isolation and characterization of the specific synthase from Cymbopogon schoenanthus. |

| Cytochrome P450 Monooxygenase | Regio- and stereospecific hydroxylation at positions C4 and C11. | Identification and functional analysis of the responsible CYP450 enzymes. |

Exploration of Novel Biological Activities in Diverse Non-Clinical Models

While the broader class of cadinene sesquiterpenes has been investigated for various biological activities, including antimicrobial and anti-inflammatory effects, the specific bioactivity profile of this compound remains largely unexplored. ekb.eg Preliminary studies on the essential oil of Cymbopogon schoenanthus, which contains this compound, suggest potential antibacterial properties. nih.govnih.gov

Future research should involve comprehensive screening of the purified compound in a wide array of non-clinical models. This would include in vitro assays to assess its potential as an antimicrobial, anti-inflammatory, antioxidant, and anticancer agent. Further investigations could then proceed to cell-based and animal models to understand its mechanisms of action and potential therapeutic applications.

Advanced Synthetic Biology Approaches for Sustainable Production and Chemodiversity

The natural abundance of this compound in Cymbopogon schoenanthus may be insufficient for large-scale research or commercial applications. Advanced synthetic biology and metabolic engineering offer a promising alternative for its sustainable production. nih.govacs.org

By identifying and assembling the biosynthetic genes for this compound into a microbial chassis, such as Saccharomyces cerevisiae (yeast) or Escherichia coli, it may be possible to achieve high-titer production through fermentation. acs.org Furthermore, synthetic biology platforms can be leveraged to generate novel derivatives of the parent molecule, a concept known as chemodiversity, by introducing and engineering tailoring enzymes. drugtargetreview.com

Table 2: Potential Strategies for Synthetic Biology Production

| Approach | Description | Desired Outcome |

| Metabolic Engineering | Optimization of precursor pathways and expression of biosynthetic genes in a microbial host. | High-yield, sustainable production of this compound. |

| Enzyme Engineering | Modification of the biosynthetic enzymes to alter their specificity or efficiency. | Generation of novel, structurally related cadinene diols with potentially enhanced bioactivities. |

Development of Structure-Guided Design Principles for New Bioactive Compounds

A detailed understanding of the structure-activity relationship (SAR) of this compound is fundamental for the rational design of new bioactive compounds. The presence and position of the hydroxyl groups are likely critical for its biological activity. nih.govmdpi.com

Future research should involve the chemical synthesis of a library of derivatives with modifications to the hydroxyl groups and other parts of the cadinene scaffold. These derivatives would then be tested for their biological activities to establish clear SAR principles. This knowledge can guide the development of more potent and selective analogs with improved pharmacological properties. The three-dimensional structures of the biosynthetic enzymes, once determined, can also inform the engineering of these biocatalysts to produce designed molecules. nih.govresearchgate.netrsc.org

Integration of Multi-omics Data for a Comprehensive Understanding

A holistic understanding of the role and regulation of this compound in its native plant can be achieved through the integration of multiple "omics" datasets. mdpi.comresearchgate.netdoaj.org This includes genomics, transcriptomics, proteomics, and metabolomics data from Cymbopogon schoenanthus.

By correlating gene expression profiles with metabolite accumulation under different environmental conditions, researchers can gain insights into the regulatory networks governing the biosynthesis of this compound. omu.edu.trnih.gov This multi-omics approach can also help to uncover previously unknown ecological roles of this compound and identify additional enzymes and pathways that may be of interest for synthetic biology applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.